molecular formula C15H12ClN5O2 B15054607 (4-Chlorophenyl)(5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine

(4-Chlorophenyl)(5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B15054607
M. Wt: 329.74 g/mol
InChI Key: YXOLAQIAKUAYLS-UHFFFAOYSA-N
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Description

The compound "(4-Chlorophenyl)(5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine" is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group and a 5-(3-nitrophenyl) moiety.

Properties

Molecular Formula

C15H12ClN5O2

Molecular Weight

329.74 g/mol

IUPAC Name

(4-chlorophenyl)-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C15H12ClN5O2/c16-11-6-4-9(5-7-11)13(17)15-18-14(19-20-15)10-2-1-3-12(8-10)21(22)23/h1-8,13H,17H2,(H,18,19,20)

InChI Key

YXOLAQIAKUAYLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Biological Activity

The compound (4-Chlorophenyl)(5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a synthetic organic molecule belonging to the class of triazole derivatives. Its unique structural framework, characterized by the presence of both chlorophenyl and nitrophenyl groups, suggests significant potential for various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Structural Characteristics

The molecular formula of the compound is C14H12ClN4O2C_{14}H_{12}ClN_4O_2, with a molecular weight of approximately 344.77 g/mol. The compound's structure includes:

  • Chlorophenyl group : Known for its influence on lipophilicity and biological interactions.
  • Nitrophenyl group : Often associated with enhanced reactivity and potential for forming hydrogen bonds.

Biological Activities

Research indicates that triazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific activities of (4-Chlorophenyl)(5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine can be summarized as follows:

Antimicrobial Activity

Triazole compounds have been shown to possess significant antimicrobial properties. For instance:

  • A study indicated that similar triazole derivatives demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • The presence of electron-withdrawing groups like nitro enhances the antimicrobial efficacy by increasing the compound's ability to penetrate bacterial membranes.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential:

  • Research has shown that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines. For example, IC50 values in studies ranged from 1.61 µg/mL to 23.30 ± 0.35 mM against various cancer cell lines .
  • The mechanism of action often involves interaction with cellular targets that are crucial for cancer cell survival and proliferation.

Understanding how (4-Chlorophenyl)(5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine interacts with biological targets is essential for its therapeutic potential:

  • Interaction studies typically involve assessing binding affinities to target proteins and elucidating metabolic pathways using techniques like HPLC and NMR spectroscopy .
  • The compound's ability to form hydrogen bonds due to its functional groups contributes significantly to its binding interactions.

Case Studies

Several case studies have explored the biological implications of similar triazole compounds:

  • Antimicrobial Study : A compound structurally related to our target was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
  • Anticancer Evaluation : A derivative was tested on A-431 human epidermoid carcinoma cells, revealing an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameBiological ActivityIC50 (µg/mL)Notable Features
Compound AAntimicrobial10Chlorophenyl group enhances activity
Compound BAnticancer5Nitro group increases reactivity
Compound CAntifungal15Triazole ring essential for activity

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Their Impact

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity
  • For example, fluorine’s smaller atomic radius may improve pharmacokinetic properties but reduce halogen-bonding efficacy compared to chlorine.
  • Positional Isomerism : The 3-nitrophenyl group in the target compound vs. 2-methoxyphenyl in demonstrates how substituent position affects biological interactions. The nitro group at the meta position may enhance electron-withdrawing effects, stabilizing the molecule and promoting interactions with enzymes like cyclooxygenase or kinases.
  • Functional Group Diversity : The trifluoromethyl group in confers distinct electronic and steric properties, leading to high antitumor activity, whereas the nitro group in the target compound may favor redox-mediated mechanisms.
Physicochemical Properties
  • Lipophilicity : The dual aromatic rings (chlorophenyl and nitrophenyl) in the target compound likely increase logP values compared to analogs with polar substituents (e.g., hydroxyl or carboxylic acid groups). This enhances membrane permeability but may reduce aqueous solubility.
  • Bioavailability : Fluorine-containing analogs (e.g., ) show improved metabolic stability, whereas nitro groups may increase susceptibility to reduction in vivo, affecting half-life.

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